

Toxicological Profile of Hexanedioic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *hexanedioic acid*

Cat. No.: *B1261101*

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Introduction

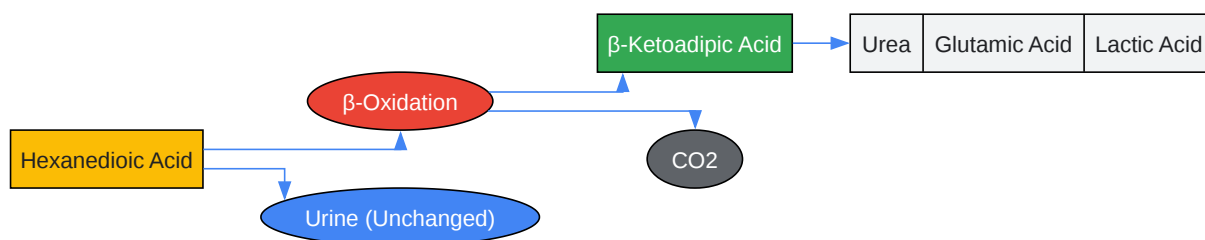
Hexanedioic acid, more commonly known as adipic acid, is a white, crystalline organic compound with the chemical formula $C_6H_{10}O_4$.^[1] It is a dicarboxylic acid of significant industrial importance, primarily serving as a key precursor in the production of nylon 6,6.^{[2][3]} Its applications extend to the manufacturing of polyurethanes, plasticizers, and lubricants.^{[3][4]} Furthermore, adipic acid is utilized as a food additive (E355) for its properties as a gelling agent, acidity regulator, and flavor enhancer.^{[1][3][5]} Given its widespread industrial and commercial use, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety.^[6] This in-depth technical guide provides a comprehensive overview of the toxicological studies of **hexanedioic acid**, intended for researchers, scientists, and drug development professionals.

Toxicokinetics and Metabolism

Limited studies in both animals and humans have demonstrated that adipic acid is absorbed following oral administration.^{[7][8]} It is partially metabolized into various metabolites and carbon dioxide, which are subsequently excreted through urine and respiration, respectively.^{[7][8]} Metabolic products include urea, glutamic acid, lactic acid, and β -keto adipic acid, the presence of which suggests that adipic acid is metabolized via β -oxidation, similar to other fatty acids.^[8] ^[9] A significant portion of ingested adipic acid is also eliminated unchanged in the urine.^[10]

In a study involving the intravenous injection of $[1,6-^{14}C]$ **hexanedioic acid** into a dog, the compound was initially distributed in the extracellular space, followed by partial equilibration

with the intracellular space.[11][12] Approximately 11% of the injected dose was expired as $^{14}\text{CO}_2$ within 220 minutes, with the maximum production rate occurring at around 20 minutes. [11][12] Within 240 minutes, 47% of the administered radioactivity was recovered in the urine. [11][12]



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Caption: Metabolic pathway of **hexanedioic acid**.

Acute Toxicity

Hexanedioic acid exhibits a very low acute toxicity profile across various routes of exposure. [7][8]

Route	Species	Test	Result	Reference
Oral	Rat	LD50	~5560 mg/kg bw	[7]
Oral	Mouse	LD50	1900 mg/kg bw	[7][9]
Dermal	Rabbit	LD50	>7940 mg/kg bw	[13]
Inhalation	Rat	LC50 (4h)	>7700 mg/m ³	[6][7]

Oral: In a study similar to OECD Test Guideline 401, the oral LD50 in rats was determined to be approximately 5560 mg/kg body weight.[7] Clinical signs observed at lethal doses included acute dilatation of the heart, congestive hyperemia, ulceration of the glandular stomach, intestinal atony, pale liver, and reddening of the intestinal mucosa.[7][14]

Dermal: Following a 24-hour occlusive dermal administration of 7940 mg/kg bw to rabbits, the only reported effects were reduced appetite and activity.[7]

Inhalation: In an inhalation study in rats comparable to OECD Test Guideline 403, no mortality or clinical symptoms were observed during or after a 4-hour exposure to 7700 mg/m³ of adipic acid dust.[6][7]

Irritation and Sensitization

Skin Irritation: **Hexanedioic acid** is considered to have a low potential for skin irritation. In rabbits, 50% suspensions of adipic acid were found to be slightly irritating to intact skin and moderately irritating to abraded skin.[7][8]

Eye Irritation: In contrast to its low skin irritation potential, neat adipic acid is a severe eye irritant in rabbits.[7][8] A study conducted according to OECD TG 405 showed severe irritation, with corneal opacity and iritis that were fully reversible within 16 and 9 days, respectively.[13]

Respiratory Irritation: While animal data is limited, there are reports of respiratory irritation in workers exposed to adipic acid concentrations of 0.47-0.79 mg/m³ over an average of 9.2 years.[7][8] The acidic nature of the substance suggests a plausible local irritation potential.[7][8]

Sensitization: Despite its widespread use, there are very few reports of skin or respiratory tract sensitization in humans.[7][8] Animal studies conducted according to validated guidelines are not available, but overall, sensitization is not expected for adipic acid.[7][8]

Repeated Dose Toxicity

Oral: A chronic 2-year feeding study in rats, although not fully compliant with current guidelines, provides valuable data.[13] Male rats were fed diets containing 0, 0.1, 1, 3, and 5% adipic acid (approximately 0, 75, 750, 2250, and 3750 mg/kg bw/day, respectively), and female rats received 0 or 1% (approximately 0 and 750 mg/kg bw/day).[13] The only significant effect observed was weight loss in the high-dose groups.[10] No treatment-related effects were observed during necropsy, and the survival rate in the test groups was higher than in the control group.[13][14] The No-Observed-Adverse-Effect Level (NOAEL) was determined to be approximately 750 mg/kg bw/day.[14]

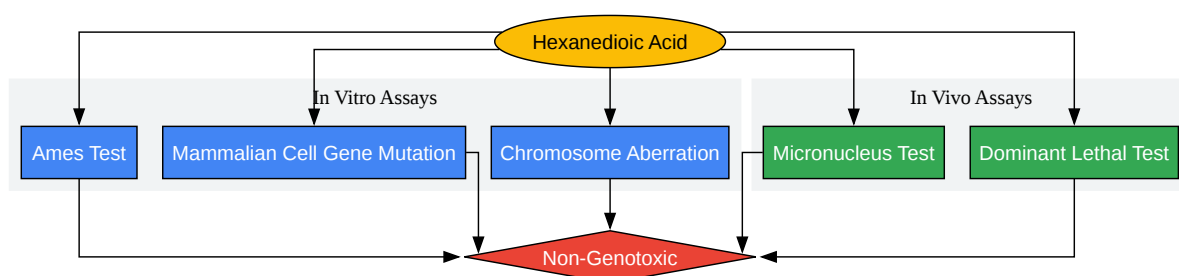
Inhalation: In a study where rats were exposed to 126 mg/m³ of adipic acid dust for 6 hours a day for 15 days, no adverse effects were observed.[13][14] The No-Observed-Adverse-Effect Concentration (NOAEC) was determined to be >126 mg/m³. [14]

Genotoxicity

Hexanedioic acid has been extensively evaluated in a variety of in vitro and in vivo genotoxicity assays and is considered to be non-genotoxic.[10]

A battery of tests has been conducted, including:

- Ames test (bacterial reverse mutation assay): Multiple well-conducted Ames tests using *Salmonella typhimurium* and *Escherichia coli* strains have yielded negative results.[7][14]
- In vitro mammalian cell gene mutation test: A study on Chinese hamster lung fibroblasts (V79) showed no mutagenic activity.[14]
- In vitro chromosome aberration test: No chromosome damage was observed in human lung cells in culture or human fibroblasts.[7][14]
- In vivo mammalian erythrocyte micronucleus test: Gavage studies in male rats did not induce chromosome damage in the bone marrow.[7][13]
- In vivo dominant lethal test: No dominant lethal mutations were induced in male rats following gavage administration.[7][13]



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Caption: Genotoxicity testing workflow for **hexanedioic acid**.

Carcinogenicity

The available data do not indicate that **hexanedioic acid** is carcinogenic.[13] In a limited two-year feeding study, male rats were fed up to 5% (3750 mg/kg bw/day) and female rats 1% (750 mg/kg bw/day) adipic acid in their diet.[7][8] The incidence of tumors in the adipic acid-treated groups was comparable to that of the control groups.[7] It is important to note that this study had limitations by modern standards, including a low number of animals and limited histopathological examination.[7] However, both the International Agency for Research on Cancer (IARC) and the American Conference of Governmental Industrial Hygienists (ACGIH) have not classified adipic acid as a carcinogen.[13]

Reproductive and Developmental Toxicity

Hexanedioic acid has not been found to have adverse effects on reproduction or development in animal studies.[15]

Reproductive Toxicity: While specific fertility studies are not available, the two-year feeding study in rats included histopathological examination of the testes, ovaries, and uterus, which revealed no evidence of adverse effects on reproductive organs at the highest doses tested (3750 mg/kg/day in males and 750 mg/kg/day in females).[7][13][16]

Developmental Toxicity: Developmental toxicity studies have been conducted in rats, mice, and rabbits.[7] Oral administration of adipic acid at doses up to 288 mg/kg bw/day in rats, 263 mg/kg bw/day in mice, and 250 mg/kg bw/day in rabbits during gestation did not result in embryo- or fetotoxicity, or teratogenicity.[7][17] No signs of maternal toxicity were observed in these studies.[7]

Conclusion

Based on a comprehensive review of the available toxicological data, **hexanedioic acid** is considered to have a low order of toxicity. It exhibits very low acute toxicity via oral, dermal, and inhalation routes. While it is a severe eye irritant, it has low skin irritation potential and is not considered a skin sensitizer. Repeated dose studies have not identified significant systemic

toxicity. **Hexanedioic acid** is not genotoxic and has not been shown to be carcinogenic in limited studies. Furthermore, it does not demonstrate reproductive or developmental toxicity in animal models. Its metabolism is understood to proceed via β -oxidation, a common fatty acid metabolic pathway. Overall, when handled with appropriate industrial hygiene and safety practices, **hexanedioic acid** is considered safe for its intended industrial, food, and cosmetic uses.[6]

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- To cite this document: BenchChem. [Toxicological Profile of Hexanedioic Acid: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261101#toxicological-studies-of-hexanedioic-acid>]

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